Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a ureido group, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole structure.
Ureido Group Introduction: The benzo[d][1,3]dioxole derivative is then reacted with an isocyanate to introduce the ureido group.
Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide to form the thiazole ring, followed by esterification to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The ureido group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(benzo[d][1,3]dioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
Uniqueness
Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole moiety, a ureido group, and a thiazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-ylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-3-21-13(19)12-8(2)16-15(24-12)18-14(20)17-9-4-5-10-11(6-9)23-7-22-10/h4-6H,3,7H2,1-2H3,(H2,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIDPKKOSFESS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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